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Compound Name: 5-(2-Methoxyphenyl)-1H-tetrazole

Cat. No.: B3340377 Get Quote

5-(2-Methoxyphenyl)-1H-tetrazole belongs to the class of 5-substituted-1H-tetrazoles, a

critical pharmacophore in modern medicinal chemistry.[1] The tetrazole ring, a five-membered

aromatic heterocycle with four nitrogen atoms, is not found in nature but has become a

cornerstone in drug design.[1][2] Its prominence stems from its role as a bioisostere of the

carboxylic acid group.[3][4] While structurally different, the 1H-tetrazole and carboxylic acid

functionalities share similar pKa values (around 4.5-5) and spatial hydrogen-bonding patterns,

allowing the tetrazole to mimic the interactions of a carboxylate group with biological targets

under physiological conditions.[4][5]

This bioisosteric replacement offers significant advantages in drug development. Tetrazoles are

generally more metabolically stable than carboxylic acids, which can be susceptible to various

biological transformations.[3] Furthermore, this substitution can enhance a molecule's

lipophilicity and ability to permeate tissues, improving its overall pharmacokinetic profile.[6] As a

result, the tetrazole moiety is present in numerous clinically approved drugs, including the

antihypertensive medication Losartan and the antibiotic Cefazolin, highlighting its therapeutic

importance.[1][7] This guide provides a detailed technical overview of the chemical properties

of 5-(2-Methoxyphenyl)-1H-tetrazole, a representative member of this vital class of

compounds.

Synthesis and Mechanism
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the

[3+2] cycloaddition reaction between an organic nitrile and an azide salt.[1] This reaction
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provides a direct and high-yielding pathway to the tetrazole core.

Causality of the Synthetic Approach
The reaction proceeds by the activation of the nitrile carbon, making it more electrophilic and

susceptible to nucleophilic attack by the azide anion. This activation is typically achieved by

using a Lewis acid (e.g., zinc or tin compounds) or a Brønsted acid (e.g., ammonium chloride

or silica sulfuric acid) as a catalyst.[8] The acid coordinates to the nitrogen atom of the nitrile,

withdrawing electron density and enhancing the electrophilicity of the adjacent carbon. The

azide ion then attacks this activated carbon, initiating a cascade that culminates in the

formation of the stable, aromatic tetrazole ring. The use of heterogeneous catalysts, such as

silica sulfuric acid, is particularly advantageous as it simplifies product purification and allows

for catalyst recycling.[9]

Experimental Protocol: Synthesis via [3+2]
Cycloaddition
This protocol is a representative method adapted from established procedures for the synthesis

of 5-aryl-1H-tetrazoles.[9]

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-methoxybenzonitrile (1.0 mmol), sodium azide (1.2 mmol), and a catalyst

such as silica sulfuric acid (e.g., 500 mg).[9]

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-

Dimethylformamide (DMF) (10 mL).[9]

Reaction: Heat the suspension to reflux with vigorous stirring. The reaction progress can be

monitored by Thin-Layer Chromatography (TLC). Reaction times typically range from 4 to 12

hours.[9]

Workup and Isolation:

Upon completion, cool the reaction mixture to room temperature.

If a solid acid catalyst was used, it can be removed by filtration and washed with a small

amount of solvent.[9]
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The filtrate is then acidified with an aqueous acid solution (e.g., 4N HCl) and cooled in an

ice bath to precipitate the product.

The resulting solid is collected by vacuum filtration.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as an ethanol/water mixture, or by column chromatography on silica gel to

yield pure 5-(2-Methoxyphenyl)-1H-tetrazole.[9]

Synthetic Workflow Diagram
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Step 1: Reagent Combination

Step 2: Reaction

Step 3: Workup & Isolation

Step 4: Purification

2-Methoxybenzonitrile
+ Sodium Azide

+ Catalyst (e.g., Silica Sulfuric Acid)
+ DMF

Heat to Reflux
(4-12 hours)

Combine

Cool to RT

Filter Catalyst (if applicable)

Acidify & Precipitate

Collect Product via Filtration

Recrystallization or
Column Chromatography

Pure 5-(2-Methoxyphenyl)-1H-tetrazole

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole.
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Physicochemical Properties
The key physicochemical properties of 5-(2-Methoxyphenyl)-1H-tetrazole are summarized

below. These properties are crucial for understanding its behavior in both chemical and

biological systems.

Property Value Source(s)

Molecular Formula C₈H₈N₄O [10]

Molecular Weight 176.18 g/mol [10]

Melting Point 154-156 °C [11][12]

Appearance White to off-white solid Inferred from analogs[9]

Solubility

Soluble in DMSO, DMF, and

hot alcohols; sparingly soluble

in water.

Inferred from general tetrazole

properties

pKa ~4.5 - 5.0 (N-H acidity) Inferred from analogs[4][5]

Predicted XlogP 1.1 [13]

Spectral Analysis
While a complete set of published spectra for 5-(2-Methoxyphenyl)-1H-tetrazole is not readily

available, its spectral characteristics can be reliably predicted based on data from closely

related analogs, such as 5-(3-methoxyphenyl)-1H-tetrazole and 5-phenyl-1H-tetrazole.[9][14]

¹H NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆)

The ¹H NMR spectrum is expected to show a characteristic broad singlet for the acidic N-H

proton at a significantly downfield chemical shift, typically above 16 ppm, although this signal

can sometimes be difficult to observe.[9] The aromatic protons of the 2-methoxyphenyl group

will appear in the range of 7.0-8.0 ppm. The methoxy group will present as a sharp singlet

around 3.9 ppm.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Analog Data
Source

~16.9 br s 1H N-H (Tetrazole) [9]

~7.8-8.0 m 1H Ar-H [9][14]

~7.5-7.7 m 1H Ar-H [9][14]

~7.1-7.3 m 2H Ar-H [9][14]

~3.9 s 3H -OCH₃ [9][14]

¹³C NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆)

The ¹³C NMR spectrum will be characterized by a signal for the tetrazole carbon (C5) around

155 ppm. The aromatic carbons will resonate in the typical 110-160 ppm region, with the

carbon attached to the oxygen of the methoxy group appearing furthest downfield in this

region. The methoxy carbon will appear around 55-56 ppm.

Chemical Shift (δ, ppm) Assignment Analog Data Source

~158 Ar C-O [9][14]

~155 C5 (Tetrazole) [9][14]

~132 Ar C-H [9][14]

~125 Ar C-Tetrazole [9][14]

~121 Ar C-H [9][14]

~115 Ar C-H [9][14]

~112 Ar C-H [9][14]

~56 -OCH₃ [9][14]

Infrared (IR) Spectroscopy
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The IR spectrum provides key information about the functional groups present. The formation

of the tetrazole from the nitrile precursor is confirmed by the disappearance of the sharp nitrile

(C≡N) stretch (around 2230 cm⁻¹) and the appearance of characteristic tetrazole ring

vibrations.

Wavenumber (cm⁻¹) Assignment Source(s)

3400-2500 (broad)
N-H stretching (hydrogen-

bonded)
[15]

~3050 Aromatic C-H stretching [16]

~2950
Aliphatic C-H stretching (-

OCH₃)
[9]

~1600, ~1490 Aromatic C=C stretching [9]

1560-1640 C=N stretching (tetrazole ring) [16][17]

1200-900 Tetrazole ring vibrations [17]

~1250 Asymmetric C-O-C stretching Inferred

~1020 Symmetric C-O-C stretching Inferred

Mass Spectrometry (MS)
Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques for analyzing

tetrazoles. Under ESI in negative ion mode, the molecular ion peak [M-H]⁻ would be expected

at m/z 175.06.[9] The fragmentation of 5-substituted-1H-tetrazoles is characteristic: upon

ionization, they often undergo elimination of a molecule of nitrogen (N₂, 28 Da) or hydrazoic

acid (HN₃, 43 Da).[18]

Expected [M-H]⁻: 175.0625[13]

Primary Fragmentation Pathway: Loss of N₂ from the molecular ion is a common primary

fragmentation process for 5-substituted tetrazoles.[18]

Chemical Reactivity and Behavior
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The chemical behavior of 5-(2-Methoxyphenyl)-1H-tetrazole is dominated by the properties of

the tetrazole ring.

Acidity and Tautomerism: The N-H proton is acidic, allowing the molecule to form tetrazolate

salts with bases. 5-substituted-1H-tetrazoles exist as a mixture of two tautomers, the 1H-

and 2H-forms, which rapidly interconvert in solution.[1] The equilibrium between these forms

influences the molecule's reactivity and its interactions with biological targets.

Alkylation: The tetrazolate anion is a potent nucleophile and can undergo alkylation

reactions. Due to the presence of multiple nitrogen atoms, alkylation can occur at different

positions, though it often preferentially yields the 2,5-disubstituted product over the 1,5-

disubstituted isomer, depending on the reaction conditions and the nature of the electrophile.

[19][20]

Stability: The tetrazole ring is aromatic and generally stable to a wide range of oxidizing and

reducing agents and pH conditions, contributing to its utility in drug design.[1]

Tautomeric Equilibrium

Acidity & Alkylation

1H-Tautomer 2H-Tautomer

5-Aryl-1H-Tetrazole

Tetrazolate Anion

- H⁺

+ Base

+ H⁺

N1-Alkylated Product
N2-Alkylated Product

+ Electrophile (R-X)

Click to download full resolution via product page

Caption: Key reactivity aspects of the 5-aryl-1H-tetrazole core.
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Applications in Drug Development
The primary application of 5-(2-Methoxyphenyl)-1H-tetrazole and related compounds is in

medicinal chemistry and drug discovery. The tetrazole moiety serves as a robust bioisosteric

replacement for carboxylic acids, a strategy employed to optimize the properties of lead

compounds.[7]

Advantages of Carboxylic Acid Bioisosterism:
Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that degrade

carboxylic acids, potentially leading to a longer biological half-life.[3]

Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can increase

lipophilicity, which may enhance absorption, distribution, and cell membrane permeability.[6]

Maintained Acidity and Binding: With a similar pKa to carboxylic acids, the tetrazolate anion

can effectively mimic the ionic and hydrogen-bonding interactions of a carboxylate group with

enzyme active sites or receptors.[4]

Scaffold for Further Derivatization: The tetrazole ring can be a platform for further chemical

modifications to explore structure-activity relationships (SAR).

The structural features of 5-(2-Methoxyphenyl)-1H-tetrazole make it a valuable building block

for creating libraries of compounds for screening against various biological targets, including

those involved in cancer, infectious diseases, and inflammatory conditions.[21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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